molecular formula C6H13NO4S B1441225 6-Sulfamoylhexanoic acid CAS No. 874007-76-8

6-Sulfamoylhexanoic acid

Cat. No. B1441225
CAS RN: 874007-76-8
M. Wt: 195.24 g/mol
InChI Key: NSKZKCIYKKBCAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Sulfamoylhexanoic acid involves various chemical reactions. For instance, it has been used in the general synthetic approach for Gramicidin S and its analogues .


Molecular Structure Analysis

The molecular formula of 6-Sulfamoylhexanoic acid is C6H13NO4S . Its molecular weight is 195.24 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 6-Sulfamoylhexanoic acid are complex and diverse. For instance, it has been used in the synthesis of Gramicidin S and its analogues .


Physical And Chemical Properties Analysis

6-Sulfamoylhexanoic acid is a powder with a molecular weight of 195.24 g/mol . It has a melting point of 102-104°C .

Scientific Research Applications

Soil Science: Enhancing Soil Organic Matter

Long-term application of organic materials, including compounds like 6-Sulfamoylhexanoic acid, has been shown to significantly enhance the content of soil organic matter (SOM). This is crucial for maintaining soil structure, promoting nutrient cycling, and stimulating microbial activity. The introduction of such compounds can lead to structural changes in water extractable organic matter (WEOM), fulvic acid (FA), and humic acid (HA), which are key components of SOM .

Biomaterials: Sulfonation in Biomaterial Applications

The process of sulfonation, which involves introducing sulfonic acid groups into organic molecules, can significantly enhance the properties of biomaterials. 6-Sulfamoylhexanoic acid, through sulfonation, can be used to improve hydrogels, scaffolds, and nanoparticles. This chemical modification can impact cellular responses such as adhesion, proliferation, and differentiation, making it valuable in regenerative medicine, drug delivery, and tissue engineering .

Safety and Hazards

6-Sulfamoylhexanoic acid is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-sulfamoylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c7-12(10,11)5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZKCIYKKBCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Sulfamoylhexanoic acid

CAS RN

874007-76-8
Record name 6-sulfamoylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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